1-Ethyl citrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-2-15-6(11)4-8(14,7(12)13)3-5(9)10/h14H,2-4H2,1H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIYDSYGYKWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889068 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-00-5, 30306-93-5, 172820-60-9 | |
| Record name | 1-Ethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monoethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030306935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7R23627P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Catalyst | Temperature (°C) | Molar Ratio (EtOH:CA) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 76–85 | 1:1 | 4–6 | 70–80 |
| Self-catalyzed | None | 76–85 | 1:1 | 6–8 | 65–75 |
| Heterogeneous catalysis | Amberlyst-15 | 80–100 | 3:1 | 6–8 | 70–80 |
| Reactive distillation | Amberlyst-15 | 78–120 | 1:1 | Continuous | 85–90 |
Purification and Quality Control
Post-synthesis steps are critical for obtaining high-purity this compound:
- Neutralization : Residual acid is neutralized with sodium hydroxide to pH 6.5–7.0.
- Washing : Deionized water removes unreacted citric acid and salts.
- Decolorization : Granular activated carbon (5–10 wt%) adsorbs colored impurities, followed by vacuum filtration.
Final product specifications typically include:
Challenges and Optimization Strategies
- Byproduct Formation : Di-ethyl ether generation increases exponentially above 85°C, necessitating strict temperature control.
- Equilibrium Limitations : Low ethanol ratios (1:1) favor mono-ester formation but require extended reaction times.
- Catalyst Deactivation : Amberlyst-15 loses efficacy at >120°C due to sulfonic group degradation.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl citrate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Hydrolysis: Citric acid and ethanol.
Oxidation: 2-oxo-1,2,3-propanetricarboxylic acid.
Scientific Research Applications
1-Ethyl citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of biodegradable plastics and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 1-ethyl citrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property is particularly useful in preventing oxidative damage and stabilizing reactive intermediates .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural and molecular differences between 1-ethyl citrate and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Esterification Degree | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₂O₇ | 220.177 | Monoester | 1 ethyl ester, 2 carboxylic acids, 1 hydroxyl |
| Triethyl citrate | C₁₂H₂₀O₇ | 276.28 | Triester | 3 ethyl esters, 1 hydroxyl |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Monoester | 1 ethyl ester, 1 nitrile group |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Monoester | 1 ethyl ester, 1 acetate group |
Key Observations :
- This compound is a monoester, retaining two carboxylic acid groups, which enhances its polarity compared to triethyl citrate .
- Triethyl citrate (fully esterified) is more hydrophobic, making it suitable as a plasticizer and food additive (E1505) .
- Ethyl cyanoacetate () differs significantly due to its nitrile group, which increases reactivity in organic synthesis .
Physicochemical Properties
While the provided evidence lacks exhaustive data on boiling points or solubility, inferences can be made based on esterification trends:
- Solubility :
- This compound’s free carboxylic acids likely grant higher water solubility compared to triethyl citrate, which is more soluble in organic solvents .
- Ethyl acetate (), a simple ester, is highly volatile (boiling point: 77°C) due to its low molecular weight, whereas this compound’s higher mass suggests lower volatility .
- Stability: Monoesters like this compound may undergo hydrolysis more readily than triesters due to the presence of free carboxylic acid groups, limiting applications in aqueous environments .
Biological Activity
1-Ethyl citrate, a derivative of citric acid, has garnered attention in various fields due to its unique biological activities. This article delves into the biological effects of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by relevant research findings and case studies.
This compound (C8H12O7) is an ester formed from citric acid and ethanol. Its structure features three carboxylic acid groups, which contribute to its biological activities. The compound is known for its solubility in water and moderate lipophilicity, influencing its interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of citrate compounds against various pathogens, particularly fungi and bacteria. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly in relation to lung cancer models. Citrate administration has been shown to inhibit tumor growth and induce differentiation in cancer cells.
Case Study: Lung Cancer Models
In a study involving A549 lung cancer cells, citrate treatment resulted in:
- Inhibition of tumor growth : Significant reduction in tumor size was observed when combined with conventional chemotherapy agents like cisplatin.
- Differentiation effects : Increased expression of differentiation markers such as E-cadherin was noted, indicating a shift towards a less aggressive phenotype.
Table 2: Effects of Citrate Treatment on Tumor Growth
| Treatment | Tumor Size Reduction (%) | E-Cadherin Expression (Relative Units) |
|---|---|---|
| Control | 0 | 1.0 |
| Citrate | 45 | 2.5 |
| Citrate + Cisplatin | 70 | 3.5 |
Immunomodulatory Effects
This compound also influences immune responses. Studies have shown that it can enhance T-cell infiltration in tumor microenvironments and modulate cytokine levels.
Research Findings
- Cytokine Activation : Citrate treatment resulted in increased levels of both pro-inflammatory (e.g., TNF-alpha) and anti-inflammatory cytokines (e.g., IL-10), suggesting a balanced immune response.
- T-cell Infiltration : Enhanced infiltration of T-cells was observed in tumors treated with citrate, indicating potential for improved immunotherapy outcomes.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 1-ethyl citrate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound typically involves esterification of citric acid with ethanol under acidic catalysis. To optimize yield and purity, control variables such as molar ratios (e.g., citric acid:ethanol), temperature (60-80°C), and catalyst concentration (e.g., sulfuric acid at 1-3% w/w). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify using recrystallization or column chromatography, and validate purity via NMR (¹H/¹³C) and FTIR spectroscopy . For reproducibility, document all parameters (e.g., stirring rate, reflux duration) in the "Materials and Methods" section, adhering to journal guidelines .
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Essential techniques include:
- NMR : Confirm ester formation via shifts in carbonyl (δ ~170 ppm in ¹³C NMR) and ethyl group signals (δ 1.2-1.4 ppm in ¹H NMR).
- FTIR : Validate ester C=O stretching (~1740 cm⁻¹) and hydroxyl group absence.
- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) at m/z 234.
If spectral data conflicts (e.g., unexpected peaks), cross-validate with alternative methods (e.g., X-ray crystallography for solid-state structure) or replicate experiments. Document anomalies in supplementary materials .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating this compound in buffered solutions (pH 2-10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (e.g., 0, 7, 14 days) and quantify degradation via HPLC-UV. Use Arrhenius kinetics to predict shelf life. For pH-dependent hydrolysis, correlate degradation products (e.g., citric acid, ethanol) with LC-MS/MS. Report statistical confidence intervals for degradation rates .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Re-evaluate properties using standardized protocols:
- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min).
- Solubility : Employ shake-flask method in triplicate, validated via UV-Vis spectroscopy.
Compare results with literature, noting methodological differences (e.g., solvent purity, equilibration time). Perform meta-analysis of existing data to identify systematic errors .
Q. What mechanistic insights can be gained from studying the esterification kinetics of citric acid to form this compound?
- Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions with excess ethanol. Monitor reaction progress via in-situ FTIR or NMR. Fit data to rate equations (e.g., second-order kinetics) to determine activation energy (Eₐ) via the Eyring equation. Use computational tools (e.g., Gaussian for DFT calculations) to model transition states and identify rate-limiting steps. Publish raw kinetic datasets in repositories for peer validation .
Q. How can computational methods predict the reactivity of this compound in biological or environmental systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study interactions with biomolecules (e.g., enzymes) or environmental matrices. Use software like GROMACS or AMBER to model binding affinities or hydrolysis pathways. Validate predictions with experimental assays (e.g., enzyme inhibition studies or soil biodegradation tests). Cross-reference with toxicity databases (e.g., RTECS) for hazard assessment .
Q. What strategies are effective for analyzing this compound's role in multi-component systems (e.g., drug formulations or catalytic cycles)?
- Methodological Answer : Employ design of experiments (DoE) to evaluate synergistic/antagonistic effects. For drug formulations, use response surface methodology (RSM) to optimize parameters like bioavailability. In catalysis, perform in-situ spectroscopic monitoring (e.g., Raman) to track this compound's coordination with metal centers. Publish full datasets and statistical codes to ensure reproducibility .
Methodological Best Practices
- Data Presentation : Use tables for comparative data (e.g., Table 1: Synthesis yields under varying conditions) and figures for kinetic plots. Label axes with units and error bars (±SD) .
- Statistical Analysis : Apply ANOVA for multi-group comparisons and Tukey’s test for post-hoc analysis. Report p-values and effect sizes .
- Ethical Reporting : Disclose conflicts of interest and data availability per journal guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
